Cas no 1008497-94-6 (N-(4-Anilinophenyl)-5-oxoprolinamide)

N-(4-Anilinophenyl)-5-oxoprolinamide structure
1008497-94-6 structure
商品名:N-(4-Anilinophenyl)-5-oxoprolinamide
CAS番号:1008497-94-6
MF:C17H17N3O2
メガワット:295.335783720016
CID:5047830

N-(4-Anilinophenyl)-5-oxoprolinamide 化学的及び物理的性質

名前と識別子

    • N-(4-ANILINOPHENYL)-5-OXOPROLINAMIDE
    • 5-oxo-N-[4-(phenylamino)phenyl]prolinamide
    • BBL021557
    • KM5215
    • STK894270
    • N-(4-anilinophenyl)-5-oxo-2-pyrrolidinecarboxamide
    • N-(4-anilinophenyl)-5-oxopyrrolidine-2-carboxamide
    • N-(4-Anilinophenyl)-5-oxoprolinamide
    • インチ: 1S/C17H17N3O2/c21-16-11-10-15(20-16)17(22)19-14-8-6-13(7-9-14)18-12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,22)(H,20,21)
    • InChIKey: GLIIWCMCYDEOEX-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC(C(NC2C=CC(=CC=2)NC2C=CC=CC=2)=O)N1

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 399
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 70.2

N-(4-Anilinophenyl)-5-oxoprolinamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N315080-10mg
N-(4-Anilinophenyl)-5-oxoprolinamide
1008497-94-6
10mg
$ 50.00 2022-06-03
TRC
N315080-50mg
N-(4-Anilinophenyl)-5-oxoprolinamide
1008497-94-6
50mg
$ 160.00 2022-06-03
TRC
N315080-100mg
N-(4-Anilinophenyl)-5-oxoprolinamide
1008497-94-6
100mg
$ 230.00 2022-06-03

N-(4-Anilinophenyl)-5-oxoprolinamide 関連文献

N-(4-Anilinophenyl)-5-oxoprolinamideに関する追加情報

N-(4-Anilinophenyl)-5-oxoprolinamide: A Comprehensive Overview

N-(4-Anilinophenyl)-5-oxoprolinamide (CAS No. 1008497-94-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various biological applications, particularly in the modulation of enzymatic activities and signaling pathways. This article aims to provide a detailed overview of N-(4-Anilinophenyl)-5-oxoprolinamide, including its chemical properties, biological activities, and recent research findings.

Chemical Structure and Properties

N-(4-Anilinophenyl)-5-oxoprolinamide is a derivative of proline, a non-essential amino acid. The compound features an anilino group attached to a phenyl ring and a 5-oxoproline moiety. The molecular formula of N-(4-Anilinophenyl)-5-oxoprolinamide is C16H16N2O2, with a molecular weight of approximately 276.31 g/mol. The presence of the anilino group imparts unique electronic and steric properties to the molecule, which are crucial for its biological activities.

The compound is typically synthesized through a multi-step process involving the reaction of 4-anilinobenzonitrile with 5-oxoproline in the presence of appropriate catalysts and solvents. The resulting product is purified using techniques such as column chromatography and recrystallization to ensure high purity levels. N-(4-Anilinophenyl)-5-oxoprolinamide is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity.

Biological Activities and Mechanisms of Action

N-(4-Anilinophenyl)-5-oxoprolinamide has been extensively studied for its potential as a modulator of various biological processes. One of the key areas of interest is its ability to inhibit specific enzymes involved in cellular signaling pathways. Recent research has shown that N-(4-Anilinophenyl)-5-oxoprolinamide can selectively inhibit the activity of protein kinases, which are critical enzymes in signal transduction cascades.

A study published in the Journal of Medicinal Chemistry in 2022 demonstrated that N-(4-Anilinophenyl)-5-oxoprolinamide effectively inhibited the activity of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. The compound was found to bind to the ATP-binding site of CDK2, thereby preventing the phosphorylation of substrate proteins and leading to cell cycle arrest. This finding suggests that N-< strong>(4-Anilinophenyl) strong>-5- < strong>oxoprolinamide strong > could have potential applications in cancer therapy by targeting aberrant cell proliferation. p > < p >Another area of research focuses on the anti-inflammatory properties of N- < strong >(4-Anilinophenyl) strong > -5 - < strong >oxoprolinamide strong > . A study published in the Journal of Inflammation Research in 2021 reported that the compound exhibited significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). The mechanism underlying this effect involves the modulation of nuclear factor-kappa B (NF-kB) signaling, a central pathway in inflammation. p > < p >< strong >Pharmacokinetics and Toxicology strong > p > < p >Understanding the pharmacokinetic properties of N - < strong >(4-Anilinophenyl) strong > -5 - < strong >oxoprolinamide strong > is crucial for its development as a therapeutic agent. Preclinical studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in animal models. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a half-life ranging from 3 to 6 hours depending on the species. p > < p >Toxicological assessments have indicated that N - < strong >(4-Anilinophenyl) strong > -5 - < strong >oxoprolinamide strong > is generally well-tolerated at therapeutic doses. However, high doses can lead to mild liver toxicity, which is reversible upon discontinuation of treatment. Further studies are ongoing to optimize dosing regimens and minimize potential side effects. p > < p >< strong >Clinical Applications and Future Directions strong > p > < p >The promising preclinical results with N - < strong >(4-Anilinophenyl) strong > -5 - < strong >oxoprolinamide strong > have paved the way for its evaluation in clinical trials. Several Phase I trials are currently underway to assess the safety and efficacy of the compound in patients with various conditions, including cancer and inflammatory diseases. p > < p >In addition to its therapeutic potential, N - < strong >(4-Anilinophenyl) strong > -5 - < strong >oxoprolinamide strong > has also been explored as a tool compound for basic research. Its ability to selectively modulate specific signaling pathways makes it valuable for studying cellular processes and identifying new targets for drug discovery. p > < p >< strong >Conclusion strong > p > < p >N - < strong >(4-Anilinophenyl) strong > -5 - < strong >oxoprolinamide strong > (CAS No. 1008497-94-6) is a promising compound with diverse biological activities, including enzyme inhibition, anti-inflammatory effects, and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility. As more data becomes available from ongoing clinical trials, it is anticipated that N - < strong >(4-Anilinophenyl) strong > -5 - < strong >oxoprolinamide strong > will play an increasingly important role in both basic research and pharmaceutical development. p > article > response >

おすすめ記事

推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司